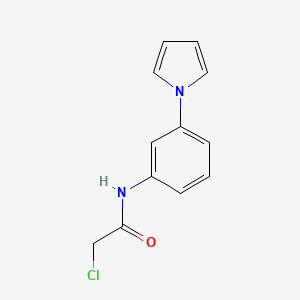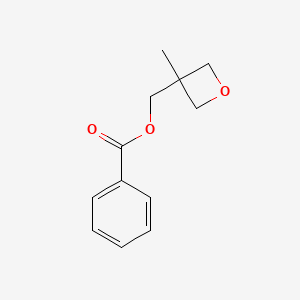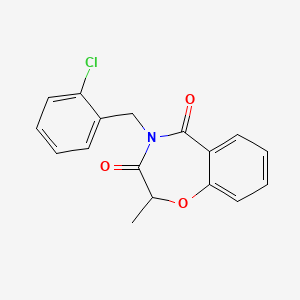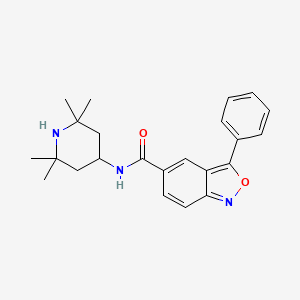
2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide, also known as CPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPAA is a pyrrole-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
作用机制
The mechanism of action of 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways. 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide has also been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide has various biochemical and physiological effects. 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide has been shown to have analgesic effects, reducing pain in animal models.
实验室实验的优点和局限性
2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications. However, there are also limitations to using 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide in lab experiments. 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide may have side effects that have not yet been fully studied.
未来方向
There are several future directions for research involving 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide. One area of research is the development of 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide as a potential treatment for cancer. Studies have shown that 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide induces apoptosis in cancer cells, making it a promising candidate for cancer therapy. Another area of research is the development of 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide as an anti-inflammatory agent. 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide and its potential side effects.
合成方法
2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide can be synthesized through various methods, including the reaction of 3-pyrrol-1-ylphenylacetic acid with thionyl chloride, followed by the reaction with ammonia. Another method involves the reaction of 3-pyrrol-1-ylphenylacetic acid with phosphorus pentachloride, followed by the reaction with ammonia. Both methods yield 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide as a white crystalline solid.
科学研究应用
2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide has been studied for its potential therapeutic applications, including its use as an anti-inflammatory agent, a treatment for cancer, and as an analgesic. Studies have shown that 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide has also been shown to induce apoptosis in cancer cells, making it a potential treatment for cancer. Additionally, 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide has been studied for its analgesic effects, with some studies suggesting that it may be more effective than traditional pain medications.
属性
IUPAC Name |
2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-9-12(16)14-10-4-3-5-11(8-10)15-6-1-2-7-15/h1-8H,9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIKGUUYUNCBQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CC(=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-ethylpyrrolidin-2-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B7464015.png)

![Methyl 2-[1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2,5-dioxoimidazolidin-4-yl]acetate](/img/structure/B7464025.png)
![6-chloro-N-cyclohexyl-N-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B7464034.png)



![2-[(4-methylphenyl)sulfonylamino]-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B7464065.png)
![7-methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B7464072.png)
![N-methyl-5-[(tetrazolo[1,5-b]pyridazin-6-ylamino)methyl]thiophene-2-sulfonamide](/img/structure/B7464077.png)
![1-Cyclohexyl-3-[[4-(2,2-dicyanoethenyl)phenyl]carbamoyl]-1-methylsulfonylurea](/img/structure/B7464083.png)
![N-(3-morpholin-4-ylpropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7464085.png)

![3-bromo-N-[3-cyano-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxalin-2-yl]benzamide](/img/structure/B7464116.png)